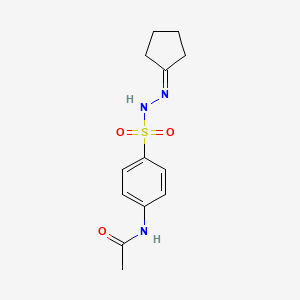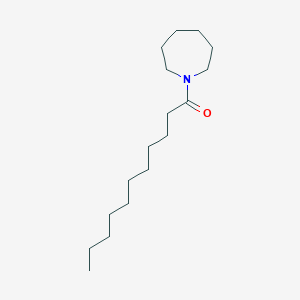
1-Undecanoylhexamethylenimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecanoylhexamethylenimine is an organic compound that belongs to the class of imines It is characterized by the presence of an undecanoyl group attached to a hexamethylenimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Undecanoylhexamethylenimine can be synthesized through a series of chemical reactions. One common method involves the reaction of undecanoyl chloride with hexamethylenimine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as distillation and crystallization are employed for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Undecanoylhexamethylenimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Undecanoylhexamethylenimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-undecanoylhexamethylenimine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Undecanoylhexamethylenediamine: Similar structure but with an additional amine group.
1-Undecanoylhexamethyleneimine oxide: An oxidized derivative of 1-undecanoylhexamethylenimine.
This compound hydrochloride: A salt form of the compound.
Uniqueness
This compound is unique due to its specific imine structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
46996-55-8 |
|---|---|
Fórmula molecular |
C17H33NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)undecan-1-one |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-11-14-17(19)18-15-12-9-10-13-16-18/h2-16H2,1H3 |
Clave InChI |
RIONGNNVXWRVPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)N1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


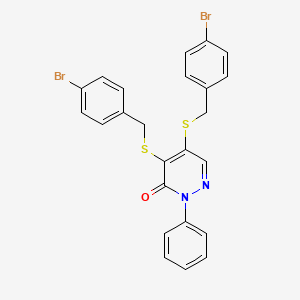
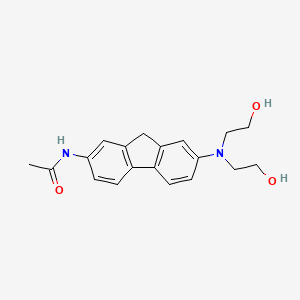
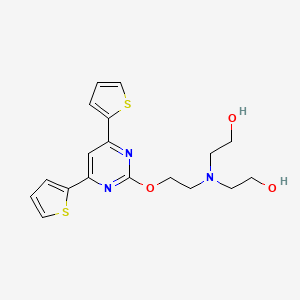

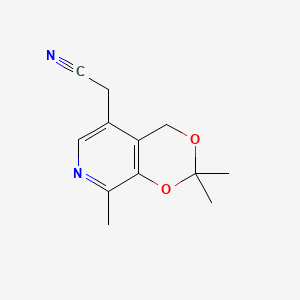

![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)


![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)
